3-Chloro-4-fluorophenyl cyclohexyl ketone
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Overview
Description
3-Chloro-4-fluorophenyl cyclohexyl ketone is a heterocyclic organic compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 . It is also known by its IUPAC name, (3-chloro-4-fluorophenyl)-cyclohexylmethanone .
Synthesis Analysis
The synthesis of compounds like 3-Chloro-4-fluorophenyl cyclohexyl ketone often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorophenyl cyclohexyl ketone can be represented by the canonical SMILES string: C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl . This indicates that the molecule consists of a cyclohexyl group attached to a ketone, which is further connected to a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Chemical Reactions Analysis
The 3-chloro-4-fluorophenyl motif has been leveraged in the synthesis of new small compounds, which have shown the ability to establish profitable contact with the catalytic site of certain enzymes . The presence of this fragment is an important structural feature to improve the inhibition of these enzymes .Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclohexyl ketone has a boiling point of 349ºC at 760 mmHg and a flash point of 164.9ºC . Its density is 1.205g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Tyrosinase Inhibition
The compound has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme responsible for the browning in fruits and vegetables and also involved in melanin synthesis in humans . This application is significant in both the food industry to prevent undesirable changes in food products and in dermatology for treating hyperpigmentation disorders.
Antitubercular Agents
Researchers have synthesized derivatives of 3-Chloro-4-fluorophenyl cyclohexyl ketone as potential antitubercular agents . These derivatives have shown moderate to good activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis, which remains a leading cause of mortality worldwide.
Future Directions
The 3-chloro-4-fluorophenyl motif, as found in 3-Chloro-4-fluorophenyl cyclohexyl ketone, has been identified as a valuable structural feature in the development of new inhibitors for enzymes like tyrosinase . Future research may continue to explore the potential of this motif in the design of new pharmaceutical and cosmetic agents .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWYVPUBRDMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642600 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclohexyl ketone | |
CAS RN |
898769-27-2 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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